The 4-Aminopyrazole Core: A Technical Guide to Synthesis, Reactivity, and Application of 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine
The 4-Aminopyrazole Core: A Technical Guide to Synthesis, Reactivity, and Application of 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine
Introduction
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a multitude of biologically active compounds.[1] This five-membered aromatic ring, containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry, finding application in treatments for a wide array of conditions, from inflammation to cancer.[1][2] Among the various functionalized pyrazoles, the 4-aminopyrazole moiety stands out as a particularly versatile building block in drug discovery. The amino group at the C4 position not only influences the electronic properties of the pyrazole ring but also provides a crucial vector for further molecular elaboration.
This technical guide focuses on the 4-aminopyrazole core, with a specific emphasis on the tetrasubstituted derivative, 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine (CAS Number: 97893-44-2). While specific literature on this exact molecule is sparse, this guide will leverage the extensive knowledge base of its close analogs to provide a comprehensive overview of its probable synthesis, physicochemical properties, reactivity, and potential applications, particularly in the realm of kinase inhibitor development.
Physicochemical and Spectroscopic Profile
Predicted Physicochemical Properties
The properties of 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine are influenced by the pyrazole core, the amino functional group, and the N-allyl and C-methyl substituents. The allyl group is expected to increase lipophilicity compared to an N-methyl or N-unsubstituted analog.
| Property | Predicted Value / Characteristic | Rationale and Comparative Data |
| Molecular Formula | C₈H₁₃N₃ | Derived from structure. |
| Molecular Weight | 151.21 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light brown solid or oil | Many aminopyrazole derivatives are reported as solids.[3] The presence of the allyl group may lower the melting point. |
| Solubility | Soluble in organic solvents (e.g., DMSO, methanol, dichloromethane); sparingly soluble in water. | The pyrazole core and amino group can participate in hydrogen bonding, but the overall substitution pattern suggests higher solubility in organic media. |
| Melting Point | Not available. For comparison, 4-amino-3,5-dimethylpyrazole has a melting point of 209 °C.[3] | The N-allyl group may result in a lower melting point compared to the N-H analog due to disruption of crystal packing. |
| Boiling Point | Not available. | Likely to be high due to the polar nature of the molecule. |
Expected Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of synthetic compounds. Below are the anticipated spectral characteristics for 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine.
¹H NMR Spectroscopy:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Pyrazole-CH ₃ (3- and 5-positions) | 2.1 - 2.3 | s | - | Two singlets, each integrating to 3H. |
| NH ₂ | 3.0 - 4.0 | br s | - | Broad singlet, integrating to 2H. Chemical shift can vary with solvent and concentration. Signal will disappear upon D₂O exchange.[4] |
| N-CH ₂-CH=CH₂ | 4.4 - 4.6 | d | ~5-6 | Doublet, integrating to 2H. |
| N-CH₂-CH =CH₂ | 5.8 - 6.0 | m | - | Multiplet (ddt), integrating to 1H. |
| N-CH₂-CH=CH ₂ | 5.0 - 5.2 | m | - | Multiplet, integrating to 2H (one cis, one trans). |
¹³C NMR Spectroscopy:
| Carbon | Expected Chemical Shift (δ, ppm) |
| Pyrazole-C H₃ | 9 - 12 |
| N-C H₂-CH=CH₂ | 50 - 55 |
| Pyrazole C 4-NH₂ | 115 - 120 |
| N-CH₂-CH=C H₂ | 116 - 118 |
| N-CH₂-C H=CH₂ | 133 - 135 |
| Pyrazole C 3/C5 | 138 - 145 |
IR Spectroscopy:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (primary amine) | 3400 - 3250 | Medium, two bands | Asymmetric and symmetric stretching vibrations.[5] |
| C-H Stretch (sp³ and sp²) | 3100 - 2850 | Medium to Strong | Aliphatic and vinylic C-H stretches. |
| N-H Bend (primary amine) | 1650 - 1580 | Medium | Scissoring vibration.[5] |
| C=C Stretch (alkene) | 1640 - 1620 | Weak to Medium | Allyl group C=C stretch. |
| C=N, C=C Stretch (pyrazole ring) | 1580 - 1450 | Medium to Strong | Aromatic ring vibrations. |
| C-N Stretch | 1335 - 1250 | Medium | Aromatic amine C-N stretch.[5] |
Mass Spectrometry (EI):
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 151. Key fragmentation patterns would likely involve the loss of the allyl group or fragments thereof.
Synthesis and Reactivity
While a specific, documented synthesis for 1-allyl-3,5-dimethyl-1H-pyrazol-4-amine is not available, a robust synthetic strategy can be proposed based on established methods for preparing tetrasubstituted 4-aminopyrazoles.[6][7]
Proposed Synthetic Pathway
A plausible and efficient route involves a multi-step synthesis starting from readily available starting materials. The key steps would be the construction of the substituted pyrazole core, followed by functionalization at the C4 position. A common strategy for introducing the 4-amino group is through the reduction of a 4-nitro or 4-azo precursor.[8]
Caption: Proposed synthesis of 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 1-Allyl-3,5-dimethyl-1H-pyrazole
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Rationale: This is a classic Paal-Knorr pyrazole synthesis, involving the cyclocondensation of a 1,3-dicarbonyl compound (acetylacetone) with a hydrazine derivative (allylhydrazine).[6] This reaction is typically acid-catalyzed and proceeds with good yields.
-
Procedure:
-
To a stirred solution of acetylacetone (1.0 eq) in ethanol, add allylhydrazine (1.05 eq) dropwise at room temperature.
-
Add a catalytic amount of acetic acid.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-allyl-3,5-dimethyl-1H-pyrazole.
-
Step 2: Synthesis of 1-Allyl-3,5-dimethyl-4-nitro-1H-pyrazole
-
Rationale: The pyrazole ring is activated towards electrophilic substitution. Nitration typically occurs at the C4 position. A mixture of nitric and sulfuric acid is a standard nitrating agent.
-
Procedure:
-
Add 1-allyl-3,5-dimethyl-1H-pyrazole (1.0 eq) portion-wise to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid.
-
Maintain the temperature below 10 °C during the addition.
-
Stir the reaction mixture at 0-5 °C for several hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 3: Synthesis of 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine
-
Rationale: The nitro group is readily reduced to an amino group using various reducing agents. Catalytic hydrogenation (H₂/Pd/C) is a clean and efficient method. Alternatively, reduction with tin(II) chloride in acidic media is also effective.[9]
-
Procedure (Catalytic Hydrogenation):
-
Dissolve 1-allyl-3,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization to obtain 1-allyl-3,5-dimethyl-1H-pyrazol-4-amine.
-
Reactivity of the 4-Aminopyrazole Core
The 4-aminopyrazole scaffold is a versatile synthon. The exocyclic amino group can act as a nucleophile, allowing for a variety of derivatizations such as acylation, alkylation, and arylation. These reactions are crucial for building the complex molecules often required in drug discovery. Furthermore, the amino group can be used to construct fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are themselves important pharmacophores.[10]
Applications in Drug Discovery and Development
The pyrazole scaffold is a key feature in numerous FDA-approved drugs.[2] The 4-aminopyrazole chemotype is particularly prevalent in the development of protein kinase inhibitors.[11]
Role as a Kinase Inhibitor Scaffold
Protein kinases are a large family of enzymes that play a critical role in cell signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.[12] The 4-aminopyrazole core can serve as an effective "hinge-binding" motif, forming key hydrogen bonds with the backbone of the kinase ATP-binding site. This interaction is a common feature of many type I and type II kinase inhibitors.
The substituents on the pyrazole ring play a crucial role in determining the potency and selectivity of the inhibitor.
-
N1-substituent (Allyl group): This group often projects into a solvent-exposed region or a specific hydrophobic pocket of the kinase. The allyl group provides a degree of conformational flexibility and can be a site for further functionalization.
-
C3 and C5-substituents (Methyl groups): These groups can influence the orientation of the core within the binding pocket and can be optimized to enhance van der Waals interactions or to confer selectivity against other kinases.
-
C4-amino group: This group is often derivatized with larger moieties that occupy the ribose-binding pocket or extend towards the solvent-exposed region, providing opportunities to fine-tune the compound's properties and target specific kinases.
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 6. mdpi.com [mdpi.com]
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- 9. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
